8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
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Overview
Description
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorodispiro[313614]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include fluorinating agents and carboxylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde
- 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Comparison: Compared to its analogs, 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is unique due to its specific dispiro structure and the presence of carboxylic acid functionality. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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